molecular formula C11H19NO2S B3027921 S-(2-Acetamidoethyl) cyclohexanecarbothioate CAS No. 143765-02-0

S-(2-Acetamidoethyl) cyclohexanecarbothioate

Cat. No.: B3027921
CAS No.: 143765-02-0
M. Wt: 229.34
InChI Key: CGDLYRNYJORDEX-UHFFFAOYSA-N
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Description

S-(2-Acetamidoethyl) cyclohexanecarbothioate (CAS 143765-02-0) is a biochemical compound with a molecular formula of C 11 H 19 NO 2 S and a molecular weight of 229.34 g/mol [ 1 ]. This compound is presented as a white to yellow powder or crystals with a high purity of 97% [ 6 ]. For optimal stability, it should be stored in a dark place, sealed in a dry environment at room temperature [ 1 ]. This thioester compound holds significant value in fundamental biochemical research, particularly in the study of enzyme mechanisms. It serves as a potential substrate analog for investigating the activity of promiscuous thioesterases (TEs), such as the hotdog-fold TE RpaL from Rhodopseudomonas palustris , which show broad activity against alicyclic, aromatic, and aliphatic CoA esters [ 2 ]. Research into these enzymes is critical for developing biological systems aimed at producing novel and modified organic acids, where broad-spectrum thioesterases are needed to hydrolyze thioester bonds in synthetic pathways [ 2 ]. Furthermore, structurally related S-(2-acetamidoethyl) thioesters have been identified as inhibitors of enoyl-[acyl-carrier-protein] reductase (InhA) in Mycobacterium tuberculosis , highlighting the potential of this class of compounds in infectious disease research [ 3 ]. Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses [ 1 ]. Please refer to the safety data sheet for detailed handling information. The GHS pictogram includes the signal word "Warning" with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [ 1 ].

Properties

IUPAC Name

S-(2-acetamidoethyl) cyclohexanecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLYRNYJORDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40771560
Record name S-(2-Acetamidoethyl) cyclohexanecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40771560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143765-02-0
Record name S-(2-Acetamidoethyl) cyclohexanecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40771560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) cyclohexanecarbothioate typically involves the reaction of cyclohexanecarbothioic acid with 2-acetamidoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetamido group. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

S-(2-Acetamidoethyl) cyclohexanecarbothioate has been investigated for its potential as a pharmaceutical intermediate. Its thioester functionality allows it to participate in various chemical reactions, making it a versatile building block for drug synthesis.

Case Study: Anticancer Agents

Research indicates that thioester compounds can exhibit anticancer properties by acting as prodrugs that release active pharmacophores upon metabolic conversion. For instance, derivatives of cyclohexanecarbothioate have shown promise in preclinical studies targeting specific cancer cell lines, enhancing therapeutic efficacy while minimizing toxicity .

Biochemical Applications

The compound serves as a substrate for various enzymes, particularly in studies involving thioesterases. Thioesterases are crucial in the metabolism of fatty acids and other acyl-CoA derivatives, playing a role in cellular energy production and biosynthesis.

Enzyme Activity

In biochemical assays, this compound has been utilized to evaluate the activity of recombinant thioesterases. These enzymes hydrolyze thioesters to release free acids and alcohols, which can be further analyzed for metabolic pathways .

Organic Synthesis

In synthetic organic chemistry, this compound can act as an acylating agent or a reagent in various coupling reactions. Its ability to form stable thioester bonds makes it valuable for synthesizing complex molecules through acyl transfer reactions.

Synthetic Pathways

The compound has been incorporated into synthetic pathways leading to the formation of novel organic acids and other biologically active molecules. For example, its use in the synthesis of cyclic peptides demonstrates its utility in creating structures with potential therapeutic applications .

Environmental Chemistry

The application of this compound extends to environmental chemistry, where it can be involved in the degradation pathways of certain pollutants. Thioesters can be metabolized by microbial communities, contributing to bioremediation efforts.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryIntermediate for drug synthesisPotential anticancer agents derived from thioester functionality
Biochemical ApplicationsSubstrate for thioesterase enzymesEvaluated for enzyme activity in metabolic assays
Organic SynthesisAcylating agent in coupling reactionsUsed in synthesizing complex organic acids and cyclic peptides
Environmental ChemistryInvolved in degradation pathways of pollutantsContribution to microbial bioremediation efforts

Mechanism of Action

The mechanism of action of S-(2-Acetamidoethyl) cyclohexanecarbothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido group can form hydrogen bonds with active site residues, while the carbothioate moiety can participate in nucleophilic attacks. These interactions can modulate the activity of the target enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

The structural and functional attributes of S-(2-acetamidoethyl) cyclohexanecarbothioate are best compared to other thioesters and cyclohexane-derived sulfur compounds. Below is a detailed analysis:

Structural Analogues in the Thioester Family
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 143765-02-0 C₁₁H₁₉NO₂S 229.34 Contains acetamidoethyl group; high thermal stability (bp: 411°C)
S-Methyl cyclohexene-1-carbothioate 5828-09-1 C₈H₁₀OS ~154.23 Unsaturated cyclohexene ring; likely lower boiling point due to smaller size
S-(3-Cyano-1-(1,3-dioxoisoindolin-2-yl)propyl) cyclohexanecarbothioate - C₁₉H₁₈N₂O₃S ~354.42 Bulky substituents (cyano, isoindolinone); moderate synthesis yield (56%)
S-Ethyl 2-aminopropanethioate 1454706-29-6 C₅H₁₁NOS ~133.21 Ethyl group and amine; simpler structure with potential for higher solubility

Key Observations :

  • Molecular Weight and Complexity: The target compound’s acetamidoethyl group increases its molecular weight compared to simpler thioesters like S-methyl cyclohexene-1-carbothioate.
  • Thermal Stability : The high boiling point of the target compound (411°C ) contrasts with smaller thioesters, which may degrade at lower temperatures due to reduced molecular interactions .
  • Synthetic Accessibility: S-(3-cyano-1-(1,3-dioxoisoindolin-2-yl)propyl) cyclohexanecarbothioate (56% yield) demonstrates that bulkier substituents complicate synthesis, whereas the target compound’s purity (>97%) suggests optimized production protocols .
Functional Analogues with Phosphorus or Amino Groups
Compound Name CAS Number Molecular Formula Key Features
O-Ethyl S-(2-diethylaminoethyl) methylthiophosphonate 218964-59-1 C₉H₂₂NO₂PS Phosphonothioate with aminoethyl group; used in organophosphorus chemistry
2-(Ethylisopropylamino)ethanethiol 36759-67-8 C₇H₁₇NS Aminoethylthiol; potential biochemical applications (e.g., enzyme inhibition)

Key Observations :

  • Functional Diversity: Phosphonothioates (e.g., CAS 218964-59-1) introduce phosphorus, altering reactivity (e.g., hydrolysis rates) compared to purely sulfur-based thioesters .
  • Biological Interactions: Aminoethylthiols (e.g., 2-(ethylisopropylamino)ethanethiol) may exhibit enhanced binding to biological targets due to amine groups, unlike the acetamidoethyl group in the target compound .

Biological Activity

S-(2-Acetamidoethyl) cyclohexanecarbothioate is a thioester compound with significant implications in both organic synthesis and biological activity. Characterized by its unique structure, which includes a cyclohexane ring and a carbothioate functional group, this compound has garnered attention for its potential roles as a substrate in enzymatic reactions and its applications in the synthesis of various biologically relevant molecules.

  • Molecular Formula : C₉H₁₅N₁O₂S
  • Molecular Weight : 187.29 g/mol
  • CAS Number : 143765-02-0

Structure

The structure of this compound can be represented as follows:

Cyclic structure with a carbothioate functional group\text{Cyclic structure with a carbothioate functional group}

Enzymatic Reactions

This compound is primarily studied for its role as a substrate in enzymatic reactions, particularly involving beta-ketoacyl-[acyl-carrier-protein] synthase III . This enzyme is crucial in fatty acid biosynthesis, where the compound participates in the transfer of acyl groups. The thioester bond within the compound is hydrolyzed during these reactions, releasing energy that facilitates metabolic processes.

Potential Applications

  • Natural Product Synthesis :
    • The compound serves as a valuable reagent in the synthesis of complex natural products due to its reactivity and ability to participate in various chemical transformations.
  • Biochemical Studies :
    • It is utilized in studies investigating sulfur chemistry and enzymatic mechanisms, providing insights into metabolic pathways involving thioesters.
  • Drug Development :
    • Given its structural features, this compound may have potential therapeutic applications, warranting further exploration in medicinal chemistry.

Case Study 1: Enzymatic Activity

A study investigated the interaction of this compound with beta-ketoacyl synthase enzymes. The findings indicated that the compound effectively acted as a substrate, leading to significant insights into fatty acid metabolism. The hydrolysis of the thioester bond was shown to be essential for energy transfer during the biosynthetic process.

Enzyme Substrate Reaction Type Outcome
Beta-ketoacyl synthase IIIThis compoundHydrolysisEnergy release for metabolic processes

Case Study 2: Synthetic Applications

Another research effort focused on the use of this compound as a building block in organic synthesis. The study highlighted its utility in generating various derivatives that may possess biological activities, thereby expanding the compound's relevance in drug discovery.

Synthetic Pathway Intermediate Compound Final Product
Reaction with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Acylated productDiverse bioactive compounds

Q & A

Q. What are the key methodologies for synthesizing S-(2-Acetamidoethyl) cyclohexanecarbothioate, and how can reaction efficiency be optimized?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models like Pistachio, Reaxys) can predict one-step routes by prioritizing precursors with high plausibility scores (>0.01) and relevance heuristics . Reaction optimization may involve solvent selection (e.g., dichloromethane for solubility), catalyst screening, and real-time monitoring via TLC or HPLC. For thioester formation, coupling agents like DCC or EDCI are typical, with stoichiometric control of the 2-acetamidoethyl thiol moiety to minimize side reactions .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR to confirm cyclohexane carbothioate backbone and acetamidoethyl substituent (e.g., δ ~2.0 ppm for acetamido CH3_3, δ ~3.4 ppm for S-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (calc. for C11_{11}H19_{19}NO2_2S: 253.11 g/mol) and detect impurities .
  • Chromatography : HPLC with UV detection (λ ~254 nm) or GC-MS for purity assessment .

Advanced Research Questions

Q. What strategies enable stereochemical control in enzymatic reactions involving this compound derivatives?

  • Methodological Answer : Use stereoselective ketoreductases (e.g., McyKR6 from mycolactone PKS or TylKR2 from tylosin PKS) to reduce carbonyl intermediates. For example, McyKR6 produces syn-diols, while TylKR2 generates anti-diols. Optimize reaction conditions (pH 7–8, NADPH cofactor, 25–30°C) and protect reactive groups (e.g., methyl protection outperforms acetyl for steric hindrance reduction) . Post-reduction steps may include deprotection and oxidation to yield stereoisomeric hydroxy acids .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, solvate formation, or residual solvents. Strategies include:
  • Variable Temperature (VT) NMR to identify dynamic equilibria.
  • X-ray Crystallography for unambiguous structural confirmation.
  • Comparative Analysis : Cross-check with synthesized analogs (e.g., S-phenyl cyclohexanecarbothioate) to isolate spectral artifacts .

Q. What computational tools are effective for predicting synthetic pathways and evaluating regioselectivity?

  • Methodological Answer : AI models (e.g., Pistachio_Ringbreaker, Reaxys_biocatalysis) prioritize pathways based on reaction templates and historical data. For regioselectivity, density functional theory (DFT) calculations (e.g., Gibbs free energy of transition states) can predict favored attack sites on the cyclohexane ring. Validate predictions with kinetic experiments (e.g., competition studies between electrophilic reagents) .

Data Analysis and Optimization

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples (40–80°C) and monitor degradation via HPLC.
  • Hydrolytic Stability : Expose to buffered solutions (pH 1–13) and quantify hydrolysis products (e.g., free thiols via Ellman’s assay).
  • Oxidative Stability : Treat with H2_2O2_2 or O3_3 and track peroxide formation .

Q. What approaches are recommended for reconciling conflicting biological activity data in cell-based assays?

  • Methodological Answer : Address variability via:
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines.
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-(2-Acetamidoethyl) cyclohexanecarbothioate
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S-(2-Acetamidoethyl) cyclohexanecarbothioate

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